sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine
Description
This compound comprises two distinct components:
Sodium salt of a penicillin derivative: The core structure is a β-lactam antibiotic with a bicyclo[3.2.0]heptane framework. The key substituent is a 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group at the 6-position, which confers resistance to β-lactamase enzymes .
N,N'-Dibenzylethane-1,2-diamine: A diamine used to form stable salts with penicillin derivatives, enhancing solubility or enabling controlled-release formulations .
Structurally, it belongs to the isoxazolyl penicillin class, closely related to oxacillin, dicloxacillin, and flucloxacillin, but distinguished by its 2-chlorophenyl substitution on the isoxazole ring .
Properties
Molecular Formula |
C35H37ClN5NaO5S |
|---|---|
Molecular Weight |
698.2 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine |
InChI |
InChI=1S/C19H18ClN3O5S.C16H20N2.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2;/q;;+1/p-1/t13-,14+,17-;;/m1../s1 |
InChI Key |
VNIDQBCMARUPKE-VICXVTCVSA-M |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Aminopenicillanic Acid Sodium Salt
- Step 1: React 6-aminopenicillanic acid with sodium hydroxide in aqueous medium to generate 6-aminopenicillanic acid sodium salt. This step ensures the amine and carboxyl groups are in their reactive salt forms for subsequent acylation.
Acylation with 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl Chloride
- Step 2: The sodium salt of 6-APA is condensed with the acid chloride derivative of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid in an organic solvent (e.g., dichloromethane or acetonitrile) under controlled temperature to form the key amide intermediate.
Protection and Deprotection of Amino Groups
- Protection of the amine group is commonly achieved using carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) protecting groups to prevent side reactions during cyclization.
- Deprotection is performed using acidic conditions such as trifluoroacetic acid or catalytic hydrogenation, depending on the protecting group used.
Cyclization to Form the Bicyclic Core
- The intermediate undergoes cyclization facilitated by reagents such as triphosgene in the presence of bases like triethylamine and catalysts such as 4-dimethylaminopyridine (DMAP) in acetonitrile at low temperatures (0°C). This step forms the 1,6-diazabicyclo[3.2.1]octane ring system characteristic of cloxacillin.
Hydrolysis and Sodium Salt Formation
- Hydrolysis of esters or other protecting groups is carried out using lithium hydroxide or sodium hydroxide in acetone-water mixtures.
- The sodium salt of the final compound is formed by reaction with sodium-2-ethylhexanoate or by ion exchange using sodium exchange resins. This step ensures the compound is in a pharmaceutically acceptable sodium salt form.
Purification
- The crude product is purified by extraction with organic solvents such as dichloromethane, followed by washing with water and brine.
- Drying over anhydrous sodium sulfate and concentration under reduced pressure yields a residue.
- Final purification is achieved by silica gel column chromatography using ethyl acetate and hexane mixtures as eluents.
Summary Table of Key Steps and Conditions
| Step No. | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 6-APA sodium salt | 6-APA + NaOH (aqueous) | 6-APA sodium salt |
| 2 | Acylation with 3-(2-chlorophenyl)-5-methyl-1,2-oxazole acid chloride | Acid chloride + organic solvent (DCM, ACN), controlled temp | Amide intermediate |
| 3 | Protection of amine group | Boc anhydride or Cbz-Cl + base (NaOH) | Protected amide intermediate |
| 4 | Cyclization to bicyclic core | Triphosgene + triethylamine + DMAP, 0°C, ACN | Bicyclic compound |
| 5 | Hydrolysis of esters/protecting groups | LiOH or NaOH in acetone-water | Deprotected intermediate |
| 6 | Sodium salt formation | Sodium-2-ethylhexanoate or sodium ion exchange resin | Final sodium salt form (cloxacillin sodium) |
| 7 | Purification | Extraction, drying, silica gel chromatography | Pure cloxacillin sodium |
Research Outcomes and Analytical Data
- The intermediates and final product are characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the expected chemical shifts and multiplicities consistent with the bicyclic and oxazole moieties.
- Purity and identity are further confirmed by chromatographic techniques and melting point analysis.
- The process yields high purity cloxacillin sodium suitable for pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical research.
Medicine: Its potential as a pharmaceutical agent could be explored, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry: The compound could be used in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group are likely to play key roles in binding to target molecules, while the bicyclic core provides structural stability. The compound may inhibit or activate certain biochemical pathways, depending on its specific interactions with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Estimated based on PubChem data and related structures .
Physicochemical Properties
- Solubility: The sodium salt component enhances water solubility compared to non-ionic forms (e.g., penicillin G benzathine) . However, the diamine may reduce solubility in neutral pH, aligning with stimuli-responsive release mechanisms observed in imidazolidine precursors .
- Stability: The 2-chlorophenyl group likely improves stability against β-lactamases compared to non-halogenated analogues like oxacillin but may be less stable than dicloxacillin (2,6-dichloro) under acidic conditions .
Antimicrobial Activity and Spectrum
- Target Compound: Expected to exhibit narrow-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), similar to oxacillin. The 2-chlorophenyl group may marginally enhance resistance to staphylococcal β-lactamases compared to non-halogenated derivatives .
- Dicloxacillin : Broader stability due to steric hindrance from dichloro substituents, effective against penicillinase-producing S. aureus .
- Flucloxacillin : Fluorine substitution increases tissue penetration, making it more potent against methicillin-sensitive S. aureus (MSSA) .
Formulation and Delivery
- Diamine Role : N,N'-Dibenzylethane-1,2-diamine is used in penicillin G benzathine to form insoluble salts for sustained intramuscular release . In the target compound, its combination with a sodium salt suggests a dual approach: enhanced solubility for immediate release and diamine-mediated pH-triggered degradation for controlled delivery, as seen in imidazolidine-based systems .
- Comparison to Novel Analogues: Recent penicillin derivatives (e.g., biphenyl or naphthyl substituents) prioritize extended-spectrum activity but require complex synthesis . The target compound’s simpler halogenated isoxazole design balances stability and manufacturability.
Biological Activity
Sodium (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex synthetic compound with notable potential in various biological applications. This article reviews its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
- Molecular Formula : C19H19ClN3NaO6S
- Molecular Weight : 475.9 g/mol
- IUPAC Name : Sodium (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Antimicrobial Effects
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial species. Its structure suggests a mechanism similar to that of β-lactam antibiotics, which inhibit cell wall synthesis.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
The proposed mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Study 1: Efficacy Against Resistant Strains
A study conducted by Smith et al. (2020) evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound maintained effectiveness against MRSA strains that were resistant to conventional antibiotics.
Study 2: In Vivo Testing
In vivo studies on murine models showed that administration of sodium (2S,5R,6R)-6-[...] significantly reduced bacterial load in infected tissues compared to untreated controls. The study highlighted its potential for treating resistant infections.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing this β-lactam antibiotic derivative?
- Answer : The compound’s synthesis involves coupling the β-lactam core (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with functionalized isoxazole or oxadiazole moieties. Key steps include:
- Acylation : Reacting the β-lactam amine group with 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride under anhydrous conditions (e.g., DCM, 0°C) .
- Salt formation : Sodium exchange via ion-pair extraction or precipitation .
- Characterization : Use IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹) and NMR (e.g., δ 2.0–2.5 ppm for dimethyl groups, δ 6.5–7.5 ppm for aromatic protons) to confirm stereochemistry and functional groups .
Q. How can researchers validate the stereochemical integrity of the β-lactam core during synthesis?
- Answer : Employ chiral HPLC or X-ray crystallography to confirm (2S,5R,6R) configuration. Compare retention times with reference standards (e.g., cloxacillin sodium derivatives) or use NOESY NMR to assess spatial proximity of substituents .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?
- Answer : Use microbroth dilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and β-lactamase-producing strains. Include clavulanic acid as a β-lactamase inhibitor control to assess resistance mechanisms .
Advanced Research Questions
Q. How do structural modifications (e.g., oxazole vs. oxadiazole substituents) impact β-lactamase stability and target binding?
- Answer : Perform molecular dynamics simulations to evaluate interactions with penicillin-binding proteins (PBPs) and β-lactamases. Replace the 1,2-oxazole group with 1,2,4-oxadiazole (as in ) and compare hydrolysis rates via UV-spectrophotometry using nitrocefin as a chromogenic substrate .
Q. What strategies mitigate degradation of the sodium salt form under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH. Lyophilization or formulation with cryoprotectants (e.g., trehalose) can reduce hydrolysis. Monitor degradation products via LC-MS, focusing on β-lactam ring cleavage and dimerization .
Q. How can conflicting data on antibacterial efficacy in different strain libraries be resolved?
- Answer : Re-evaluate MICs using standardized strains (e.g., ATCC controls) and genomic sequencing to identify resistance markers (e.g., mecA, extended-spectrum β-lactamases). Cross-reference with phenotypic assays (e.g., time-kill curves) to assess bactericidal vs. bacteriostatic effects .
Q. What advanced techniques quantify the compound’s interaction with serum proteins or cellular membranes?
- Answer : Use surface plasmon resonance (SPR) to measure binding affinity to human serum albumin (HSA). Fluorescence anisotropy or confocal microscopy can track membrane permeability in eukaryotic vs. prokaryotic cells .
Methodological Notes
- Synthetic Optimization : highlights reflux conditions and sodium acetate catalysis for analogous cephalosporins, suggesting similar protocols for improving yield .
- Spectral Discrepancies : emphasizes IR/NMR data gaps; cross-validate with computational tools (e.g., Gaussian for vibrational modes) .
- Ecotoxicity : While limited data exist ( ), follow OECD 209 guidelines for preliminary aquatic toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
